3''-HABA Kanamycin A
Description
Contextualization within Aminoglycoside Antibiotic Development
Aminoglycosides, characterized by their 2-deoxystreptamine (B1221613) core and attached amino- and glycosidically linked sugar moieties, function by interfering with bacterial protein synthesis at the ribosomal level. Their broad-spectrum activity against Gram-negative and some Gram-positive bacteria has made them indispensable in clinical practice. Kanamycin (B1662678) A, discovered in the late 1950s, became a vital therapeutic agent. However, bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), has significantly diminished the clinical utility of many aminoglycosides nih.govoup.comasm.orgmednexus.orgfrontiersin.orgcreative-diagnostics.comnih.gov. These enzymes chemically alter the antibiotic structure, reducing its binding affinity to the ribosome and rendering it ineffective. The development of semi-synthetic aminoglycosides, such as amikacin (B45834), which incorporates modifications to resist enzymatic inactivation, represents a critical strategy in combating this resistance nih.govnih.gov.
Derivation and Research Significance of the 3''-HABA Modification in Kanamycin A Analogs
3''-HABA Kanamycin A is a derivative of Kanamycin A where the amino group at the 3''-position of the molecule has been modified. The "HABA" moiety refers to the (2S)-4-amino-2-hydroxybutyryl group, which is attached via an amide linkage to the 3''-amino group of Kanamycin A nih.govlgcstandards.comscbt.comchemsrc.com. This specific modification is of significant research interest for several key reasons:
Preservation of Activity Against Resistant Strains: Research indicates that modifications at the 3''-amino group of Kanamycin A can maintain antibacterial activity, particularly against bacterial strains that express common aminoglycoside-modifying enzymes. Specifically, derivatives modified at the N-3'' position have shown retained activity against strains producing aminoglycoside acetyl-transferase (AAC) and nucleotidyl-transferase (ANT) enzymes asm.orgresearchgate.netnih.gov. These enzymes are prevalent mechanisms of resistance, and the 3''-position modification appears to be less critical for ribosomal binding compared to other sites on the molecule, allowing the modified compound to evade enzymatic inactivation while still interacting with its bacterial target asm.orgresearchgate.netnih.gov.
Chemical Identity and Properties: this compound is recognized as a chemical entity used in research and as an analytical standard, often identified as an impurity of amikacin nih.govmednexus.orglgcstandards.comscbt.comchemsrc.comscbt.com. Its chemical properties are well-defined, facilitating its use in various biochemical and microbiological studies.
Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable tool in understanding the structure-activity relationships of aminoglycosides. By studying how modifications at specific positions, like the 3''-amino group, affect antibacterial activity and resistance profiles, researchers gain insights into the molecular basis of antibiotic action and resistance.
Current Research Frontiers of this compound
The current research landscape for this compound primarily focuses on its utility in several areas:
Understanding Resistance Mechanisms: Its role in maintaining activity against strains with specific AMEs makes it a subject of study for elucidating how modifications at the 3''-position can confer resistance evasion. This knowledge is crucial for designing next-generation aminoglycosides.
Analytical Standards and Quality Control: As an identified impurity of amikacin, this compound is utilized as a reference standard in analytical chemistry for quality control and purity assessment of amikacin and related compounds.
Scaffold for Novel Antimicrobials: The 3''-position represents a potential site for further chemical modifications. Research may explore the synthesis of novel derivatives based on this scaffold to develop agents with improved efficacy, broader spectrum, or enhanced resistance-breaking capabilities.
Properties
IUPAC Name |
(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDZJSGQOGXFX-VJILDFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747872 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50725-25-2 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of 3 Haba Kanamycin a
Ribosomal Binding Interactions and Molecular Recognition
The initial and critical step in the action of 3''-HABA Kanamycin (B1662678) A is its high-affinity binding to the bacterial ribosome, specifically targeting the small 30S subunit. wikipedia.orgontosight.aidrugbank.comcreative-diagnostics.com This interaction is highly specific and considered essentially irreversible, forming the foundation for its potent antibacterial activity. drugbank.comnih.gov
3''-HABA Kanamycin A, like its parent compound Kanamycin A, binds to the 30S ribosomal subunit. cephamls.comtiarisbiosciences.com The primary binding site is located within helix 44 (h44) of the 16S ribosomal RNA (rRNA), a crucial component of the decoding A-site where codon-anticodon recognition occurs. researchgate.netresearchgate.net The deoxystreptamine ring of the aminoglycoside directs it to this A-site. diva-portal.org The addition of the HABA moiety on this compound allows for additional interactions within the binding pocket, resulting in a more stable complex and a longer residence time on the ribosome compared to Kanamycin A. diva-portal.orgnih.gov This enhanced binding is a key factor in its efficacy against certain resistant bacterial strains. diva-portal.org
The interaction between this compound and the 30S subunit is characterized by a network of specific molecular contacts with both the 16S rRNA and ribosomal protein S12. drugbank.comnih.govcephamls.com
The aminoglycoside lodges itself between the 16S rRNA and the S12 protein. cephamls.com The binding to 16S rRNA involves key nucleotides in the decoding A-site. researchgate.net For the parent Kanamycin A, ring I forms a stacking interaction with guanine (B1146940) G1491 and establishes two hydrogen bonds with adenine (B156593) A1408. researchgate.net The base pair between cytosine C1409 and guanine G1491 is also crucial for binding. researchgate.netnih.govpsu.edu Mutations at these positions, such as A1408G, are known to confer high-level resistance to aminoglycosides by disrupting these critical interactions. researchgate.netnih.gov
The distinguishing HABA side chain of this compound extends the molecule's reach, allowing it to form additional hydrogen bonds with other rRNA residues, including C1496 and m³U1498. oup.com This expanded interaction footprint further stabilizes its binding to the ribosome. researchgate.net Beyond the rRNA, Kanamycin A also interacts with a single amino acid of the ribosomal protein S12, a protein that plays a critical role in maintaining the fidelity of translation. drugbank.comnih.govnih.gov
| Ribosomal Component | Specific Site | Nature of Interaction with Aminoglycoside | Reference |
|---|---|---|---|
| 16S rRNA | A1408 | Hydrogen bonding with Ring I of the aminoglycoside. Key for specificity. | researchgate.netresearchgate.netnih.gov |
| G1491 | Base stacking with Ring I of the aminoglycoside. | researchgate.netnih.gov | |
| C1409 | Forms a crucial base pair with G1491, stabilizing the binding site. | researchgate.netnih.gov | |
| Ribosomal Protein | S12 | Interaction with a single amino acid, lodging the drug between rRNA and the protein. | drugbank.comnih.govcephamls.com |
| 16S rRNA (Specific to this compound) | C1496 | Additional hydrogen bonding via the HABA group. | oup.com |
| m³U1498 | Additional hydrogen bonding via the HABA group. | oup.com |
Perturbation of Bacterial Protein Synthesis
By binding firmly to the ribosomal decoding center, this compound triggers significant disruptions in the process of protein synthesis, affecting multiple stages from initiation to elongation. nih.govpatsnap.com
The binding of this compound to the 30S subunit interferes with the proper assembly of the translational initiation complex. ontosight.aipatsnap.com This complex, which includes the 30S subunit, mRNA, initiator tRNA, and initiation factors, is essential for protein synthesis to begin. patsnap.combiorxiv.org By occupying its binding site, the antibiotic can prevent the correct positioning of these components, thereby blocking the entire process at its outset. patsnap.com Some evidence suggests that aminoglycosides can disturb the placement of initiation factor IF3 on the 30S platform, which could contribute to the inhibition of initiation. mdpi.com Furthermore, Amikacin (B45834) (this compound) has been shown to interfere with ribosome recycling, which would limit the pool of available 30S subunits for subsequent rounds of initiation. nih.gov
A primary and well-documented effect of this compound is the induction of significant errors during the elongation phase of protein synthesis. wikipedia.orgontosight.aimdpi.com Its binding to the A-site causes a conformational change in the ribosome, which impairs the fidelity of the decoding process. patsnap.com This leads to the misreading of the mRNA's genetic code, causing incorrect aminoacyl-tRNAs to be accepted during translation. drugbank.compatsnap.com
The binding of the antibiotic forces two universally conserved adenine residues, A1492 and A1493, out of helix 44, a conformation that mimics the state of the ribosome when a correct codon-anticodon pair has formed. researchgate.netoup.com This stabilization of the "on" state allows near-cognate tRNAs to be incorporated, leading to the synthesis of aberrant proteins with incorrect amino acid sequences. ontosight.aipatsnap.com These faulty proteins are often nonfunctional or can even be toxic to the bacterial cell. nih.govtiarisbiosciences.compatsnap.com The HABA moiety of this compound contributes to the abolition of decoding accuracy. diva-portal.org
The bactericidal action of this compound is the direct result of the catastrophic failure of protein synthesis. cephamls.compatsnap.com The inhibition of bacterial growth stems from a multi-pronged assault on this vital cellular process. ontosight.aicreative-diagnostics.com
| Stage of Protein Synthesis | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| Initiation | Interferes with the assembly of the 30S initiation complex. | Prevents the start of protein synthesis. | nih.govpatsnap.commdpi.com |
| Elongation (Decoding) | Induces conformational changes in the A-site, causing misreading of the mRNA codon. | Incorporation of incorrect amino acids, leading to aberrant or nonfunctional proteins. | diva-portal.orgdrugbank.comtiarisbiosciences.compatsnap.com |
| Elongation (Translocation) | Hinders the movement of the ribosome along the mRNA. | Stalls the elongation of the polypeptide chain. | nih.govpatsnap.com |
| Overall Effect | Inhibition of protein synthesis and production of toxic peptides. | Bactericidal action and inhibition of bacterial cell growth. | creative-diagnostics.comcephamls.comtiarisbiosciences.compatsnap.com |
Comparative Analysis of this compound Ribosomal Interactions with Parent Kanamycin A and Other Aminoglycosides
The bactericidal activity of aminoglycoside antibiotics stems from their ability to bind with high affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. creative-diagnostics.comcreative-diagnostics.com This interaction disrupts protein synthesis by inducing codon misreading and inhibiting the translocation of the tRNA-mRNA complex. nih.govsigmaaldrich.com The specific nature of this binding is dictated by the intricate three-dimensional structure of the aminoglycoside and its capacity to form a network of hydrogen bonds with the rRNA. Structural modifications to the parent aminoglycoside scaffold can significantly alter these interactions, a strategy employed to create semi-synthetic derivatives with improved efficacy or the ability to overcome bacterial resistance mechanisms.
A prime example of such a modification is the addition of a 4-amino-2-hydroxybutyrate (HABA) side chain. While this modification is famously present in amikacin (at the N1 position of ring II), its placement at other positions, such as the 3''-amino group of ring III to form this compound, represents a key strategy in the design of novel aminoglycosides. nih.govresearchgate.net A comparative analysis of the ribosomal interactions of this compound with its parent, kanamycin A, and other derivatives reveals the nuanced structure-activity relationships that govern their function.
Ribosomal Interactions of the Parent Compound: Kanamycin A
Kanamycin A, a 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS), establishes a well-defined footprint within the major groove of the 16S rRNA A-site. creative-diagnostics.compnas.org Its binding is primarily mediated by its neamine (B104775) core (rings I and II), which engages in sequence-specific contacts with highly conserved nucleotides. nih.gov
Ring I (Glucosamine): This ring is crucial for specific recognition. It stacks against the G1491 nucleotide and forms critical hydrogen bonds with A1408. nih.gov The 2'- and 6'-substituents also participate in the interaction network. nih.gov
Ring II (2-Deoxystreptamine): The central 2-DOS ring provides the scaffold for the molecule and its amino groups form key electrostatic interactions and hydrogen bonds with the phosphate (B84403) backbone of the rRNA, including contacts with A1493, G1494, and U1495. oup.com This interaction stabilizes a "locked" conformation of the decoding center that promotes the binding of near-cognate tRNAs. oup.comnih.gov
Ring III (Kanosamine): This ring extends from the 2-DOS core and makes fewer, but still important, contacts. It is involved in hydrogen bonding with the phosphate of U1406 and the base of G1405. oup.com
The binding of kanamycin A displaces two universally conserved adenine residues, A1492 and A1493, causing them to flip out from helix 44 (h44) of the 16S rRNA. nih.govoup.com This conformational change is fundamental to the misreading of the genetic code induced by these antibiotics.
Comparative Interactions of Other Aminoglycosides
The effect of subtle chemical changes is evident when comparing kanamycin A to its close relatives, such as tobramycin (B1681333) and the semi-synthetic derivative amikacin.
Amikacin: Amikacin is a semi-synthetic derivative where an L-HABA moiety is attached to the N1 amino group of the 2-DOS ring (ring II) of kanamycin A. nih.govnih.gov This modification was designed to provide steric hindrance against many resistance enzymes. mdpi.com Crucially, the L-HABA side chain also establishes additional interactions within the decoding center. Crystal structures show that this side chain extends the binding footprint, forming new contacts with nucleotides like C1404 and G1405. nih.govmdpi.com These extra interactions are responsible for amikacin's more potent inhibition of tRNA translocation, peptide release, and ribosome recycling compared to kanamycin A. nih.govnih.gov
Projected Ribosomal Interactions of this compound
Specific structural data for this compound bound to the ribosome is not extensively detailed in the available literature. However, based on the known structure of the kanamycin A-ribosome complex and the functional effects of the HABA moiety in amikacin, a robust projection of its interactions can be made.
In this compound, the modification is on ring III (kanosamine) at the 3''-amino position. This places the flexible HABA side chain in a different region of the A-site compared to the N1-modification in amikacin. While the core interactions mediated by rings I and II would remain largely identical to those of kanamycin A, the 3''-HABA side chain is positioned to probe the upper part of the h44 helix. This would likely enable it to form novel hydrogen bonds and electrostatic interactions with rRNA residues in this vicinity, potentially including nucleotides of the C1407-G1494 pair or the phosphate backbone in that region.
Interactive Data Table 1: Detailed Ribosomal Contacts of Kanamycin A and Amikacin
This table outlines the specific, experimentally determined interactions of Kanamycin A and Amikacin with the bacterial ribosomal A-site.
| Aminoglycoside | Ring | Moiety/Group | Interacting rRNA Nucleotide(s) | Type of Interaction | Reference |
| Kanamycin A | Ring I | 6'-NH2 | A1408 (N1) | Hydrogen Bond | nih.gov |
| 2'-OH | O5 of Ring II | Intramolecular H-Bond | nih.gov | ||
| Ring II | N1-NH2 | A1493 (Phosphate) | Hydrogen Bond | oup.com | |
| N3-NH2 | G1494 (O6), U1495 (O4) | Hydrogen Bond | oup.com | ||
| Ring III | 3''-NH2 | - | - | ||
| 4''-OH | G1405 (N7) | Hydrogen Bond | oup.com | ||
| Amikacin | Ring I & II | Core Structure | A1408, A1493, G1494 etc. | Similar to Kanamycin A | nih.gov |
| Ring II | L-HABA (at N1) | C1404, G1405, G1496 | Additional Hydrogen Bonds | nih.govmdpi.com | |
| L-HABA (at N1) | P-site tRNA | Potential Interaction | nih.govnih.gov |
Interactive Data Table 2: Comparative Summary of Kanamycin Derivatives
This table provides a high-level comparison of the structural features and resulting ribosomal interactions for Kanamycin A, Amikacin, and a projected profile for this compound.
| Feature | Kanamycin A | Amikacin | This compound (Projected) |
| Key Structural Feature | Unmodified Kanamycin core | L-HABA side chain at N1 of Ring II | HABA side chain at 3''-NH2 of Ring III |
| Location of Modification | N/A (Parent Compound) | Ring II (2-Deoxystreptamine) | Ring III (Kanosamine) |
| Core Ribosomal Interaction | Canonical binding to A-site via Rings I & II, causing A1492/A1493 flipping. | Same as Kanamycin A. | Same as Kanamycin A. |
| Consequence of Modification | Susceptible to various resistance enzymes. | Steric shield against resistance enzymes; HABA chain forms additional contacts, enhancing inhibition of translocation and recycling. | HABA chain likely forms new contacts with the upper stem of h44, potentially increasing binding affinity and overcoming resistance. |
Bacterial Resistance Mechanisms Against 3 Haba Kanamycin a
Enzymatic Inactivation Pathways
The most prevalent cause of clinical resistance to aminoglycosides is the production of Aminoglycoside-Modifying Enzymes (AMEs). mdpi.comasm.org These enzymes, often encoded on mobile genetic elements like plasmids, inactivate the antibiotic by covalently attaching a chemical group, which prevents the drug from binding to its ribosomal target. mdpi.comfrontiersin.orgasm.org
Bacteria have evolved three main classes of AMEs that can inactivate Kanamycin (B1662678) A, and by extension, pose a potential threat to its derivatives. mdpi.comresearchgate.net
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside structure. researchgate.netebi.ac.uk The APH(3') family is particularly significant as it phosphorylates the 3'-hydroxyl group of Kanamycin A, a modification that is a primary route of inactivation. mdpi.comresearchgate.net Variants such as APH(3')-Ia, APH(3')-IIa, and APH(3')-IIIa are widespread and confer resistance to kanamycins and neomycin. asm.orgebi.ac.uk
Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-CoA to transfer an acetyl group to one of the amino groups of the antibiotic. mdpi.commdpi.com The AAC(6') family modifies the 6'-amino group and is a major mechanism of resistance found in many pathogenic bacteria. frontiersin.orgmdpi.com The AAC(3) family can also inactivate kanamycins by modifying the 3-amino group. researchgate.net
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the antibiotic. mdpi.comresearchgate.net The ANT(2")-I enzyme, for example, can inactivate Kanamycin A by modifying its 2"-hydroxyl group. mdpi.com
Table 1: Major Aminoglycoside-Modifying Enzymes (AMEs) and their Action on Kanamycin A
| Enzyme Class | Specific Enzyme Example | Modification Reaction | Site of Modification on Kanamycin A |
|---|---|---|---|
| Phosphotransferases (APH) | APH(3')-IIIa | Phosphorylation | 3'-hydroxyl group |
| Acetyltransferases (AAC) | AAC(6')-Ib | Acetylation | 6'-amino group |
| Acetyltransferases (AAC) | AAC(3)-IV | Acetylation | 3-amino group |
| Nucleotidyltransferases (ANT) | ANT(2")-I | Adenylylation | 2"-hydroxyl group |
This table is generated based on data from multiple sources. mdpi.comresearchgate.netmdpi.comnih.gov
The rationale for creating derivatives like 3''-HABA Kanamycin A is to overcome AME-mediated resistance. The strategic placement of a chemical moiety can sterically hinder an enzyme from recognizing and modifying the antibiotic.
The 3'-hydroxyl group of Kanamycin A is a key target for the APH(3') family of enzymes, one of the most common causes of resistance. mdpi.com The introduction of a (S)-4-amino-2-hydroxybutyryl (HABA) group at this 3''-position is a rational design strategy to block this inactivation pathway. This modification is analogous to other successful strategies, such as the development of:
Tobramycin (B1681333) (3'-deoxy-kanamycin B): The removal of the 3'-hydroxyl group renders it immune to APH(3') enzymes. mdpi.com
Amikacin (B45834): This semisynthetic derivative of Kanamycin A features an (S)-4-amino-2-hydroxybutyryl (AHB) side chain attached to the N1 amino group of the 2-deoxystreptamine (B1221613) ring. asm.orgnih.gov This AHB group protects amikacin from modification by many AMEs, including several APH and AAC enzymes, by sterically hindering the enzyme's access to the antibiotic. nih.govuomustansiriyah.edu.iq
By substituting the 3''-hydroxyl group with the bulky HABA moiety, this compound is designed to evade recognition and inactivation by the entire class of APH(3') enzymes. However, it would likely remain susceptible to modification by other AMEs that target different positions on the molecule, such as AAC(6') or ANT(2"), unless the HABA group also coincidentally interferes with the binding of those enzymes.
The genes encoding AMEs are most frequently found on mobile genetic elements such as plasmids and transposons. frontiersin.orgasm.org This localization is a critical factor in the rapid dissemination of resistance among different bacterial species and strains through horizontal gene transfer. creative-diagnostics.com For instance, the aphA-3 gene, encoding an APH(3') enzyme, has been identified on large plasmids in Campylobacter jejuni, often as part of a larger resistance cluster acquired from other bacteria. nih.gov
Expression of these resistance genes leads to the constitutive or inducible production of the modifying enzymes. nih.gov Once produced, the enzymes are typically distributed throughout the cytoplasm. frontiersin.org The biochemical action of these enzymes renders the antibiotic unable to bind to its ribosomal target, thus conferring resistance to the bacterium. creative-diagnostics.com The presence of these genes is a primary driver of resistance in clinical settings, particularly in Gram-negative pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family. frontiersin.orgnih.gov
Ribosomal Target Site Modification and Alteration
A second major strategy bacteria use to resist aminoglycosides involves altering the drug's target, the ribosome, so that the antibiotic can no longer bind effectively. reactgroup.orgcreative-diagnostics.com These mechanisms are chromosomal in nature and are not defeated by structural modifications to the antibiotic like the addition of a 3''-HABA moiety.
Kanamycin functions by binding to the A-site within helix 44 of the 16S rRNA component of the small (30S) ribosomal subunit, disrupting protein synthesis. nih.govwikipedia.orgresearchgate.net Specific point mutations in the gene encoding 16S rRNA (rrs) can prevent this binding, leading to high-level antibiotic resistance.
The most clinically significant mutation confers resistance to both kanamycin and amikacin is a single nucleotide substitution from adenine (B156593) (A) to guanine (B1146940) (G) at position 1401 (A1401G, based on M. tuberculosis numbering; equivalent to A1408G in E. coli). nih.govnih.govmdpi.com This nucleotide is a critical component of the aminoglycoside binding pocket. nih.govresearchgate.net Its alteration is sufficient to dramatically reduce the binding affinity of the antibiotic, rendering it ineffective. Since this compound must also bind to this same ribosomal pocket to exert its antibacterial effect, it is expected that strains harboring the A1401G mutation would exhibit cross-resistance to this compound.
Table 2: Ribosomal Resistance Mechanisms Affecting Kanamycin A and its Derivatives
| Resistance Mechanism | Gene(s) Involved | Specific Alteration | Consequence |
|---|---|---|---|
| Target Site Mutation | rrs (16S rRNA) | A1401G point mutation | Prevents antibiotic binding to the ribosomal A-site, causing high-level resistance. nih.govnih.gov |
| Target Site Modification | Ribosomal Methyltransferase Genes | Methylation of G1405 or A1408 in 16S rRNA | Sterically hinders antibiotic binding to the A-site. psu.edu |
In addition to mutations, bacteria can acquire resistance through the enzymatic modification of the rRNA itself. This is a protective mechanism commonly found in aminoglycoside-producing organisms to avoid self-intoxication, but the responsible genes have also spread to clinical pathogens. psu.edu
A number of 16S rRNA methyltransferases have been identified that confer high-level, broad-spectrum aminoglycoside resistance. frontiersin.org These enzymes methylate specific nucleotides within the A-site of the 16S rRNA. Key examples include:
Kam family methyltransferases: These enzymes methylate the A1408 nucleotide. psu.edu
Kgm family methyltransferases: These enzymes methylate the G1405 nucleotide. psu.edu
This methylation prevents aminoglycosides from binding to the ribosome, similar to the effect of the A1401G mutation. psu.edu Because this resistance mechanism modifies the shared target of all kanamycins, it would effectively neutralize the activity of this compound.
Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell. nih.govreactgroup.org This mechanism prevents the antibiotic from reaching its intracellular target at a concentration sufficient to inhibit bacterial growth or cause cell death. reactgroup.org Overexpression of these pumps is a significant factor in the development of multidrug resistance (MDR) in many pathogenic bacteria. nih.gov
Identification and Characterization of Efflux Pumps Conferring Resistance to this compound
Several superfamilies of efflux pumps contribute to aminoglycoside resistance, with the Resistance-Nodulation-Cell Division (RND) family being particularly prominent in Gram-negative bacteria. mednexus.org These pumps are often characterized by their broad substrate specificity and their role in intrinsic and acquired resistance.
Key efflux pumps identified as conferring resistance to this compound include:
AdeABC (Acinetobacter baumannii): This RND-type efflux pump is one of the most studied systems in A. baumannii. Its overexpression is strongly linked to resistance against a wide range of antibiotics, including aminoglycosides like gentamicin (B1671437) and this compound, as well as fluoroquinolones, β-lactams, and tetracyclines. mdpi.commdpi.com
MexXY-OprM (Pseudomonas aeruginosa): The MexXY pump, another member of the RND superfamily, is a primary determinant of aminoglycoside resistance in P. aeruginosa. mednexus.org Its expression can be induced by the presence of antibiotics, and its overexpression is a common finding in clinical isolates resistant to aminoglycosides. mednexus.org
AcrD (Escherichia coli): While AcrAB-TolC is the principal RND pump in E. coli, the AcrD pump specifically functions as an aminoglycoside efflux pump, working in conjunction with AcrA and TolC to expel these drugs from the cell. asm.org
KpnEF (Klebsiella pneumoniae): Clinical strains of K. pneumoniae have been found to possess the KpnEF efflux pump, which contributes to resistance against certain antimicrobial compounds. mdpi.com
Mmr (Mycobacterium tuberculosis): In Mycobacterium, the Mmr protein, a member of the Small Multidrug Resistance (SMR) family, has been shown to reduce susceptibility to several antibiotics, including kanamycin and amikacin (this compound), when overexpressed. nih.gov
Table 1: Characterized Efflux Pumps Conferring Resistance to this compound This table is interactive. Users can sort columns by clicking on the headers.
| Efflux Pump | Pump Family | Organism | Substrates | Clinical Significance |
|---|---|---|---|---|
| AdeABC | RND | Acinetobacter baumannii | Aminoglycosides (including this compound), fluoroquinolones, β-lactams, tetracyclines, tigecycline. mdpi.commdpi.com | Major contributor to multidrug resistance in clinical A. baumannii isolates. mdpi.com |
| MexXY-OprM | RND | Pseudomonas aeruginosa | Aminoglycosides, some β-lactams, tetracycline, erythromycin. mednexus.org | Frequently overexpressed in aminoglycoside-resistant clinical isolates of P. aeruginosa. mednexus.org |
| AcrD | RND | Escherichia coli | Aminoglycosides. asm.org | Contributes to intrinsic and acquired aminoglycoside resistance. asm.org |
Molecular Mechanisms of Efflux Pump-Mediated Antibiotic Efflux
The molecular process of antibiotic efflux varies between pump families but shares the common principle of active transport against a concentration gradient. mdpi.com
RND Pumps (e.g., AdeABC, MexXY-OprM): These are complex tripartite systems found in Gram-negative bacteria, spanning both the inner and outer membranes. The system consists of an inner membrane transporter (e.g., AdeB, MexY) that recognizes and captures the substrate, a periplasmic membrane fusion protein (MFP) (e.g., AdeA, MexX), and an outer membrane channel (e.g., AdeC, OprM). asm.orgosti.gov The inner membrane component utilizes the proton motive force (PMF) as an energy source, functioning as a drug/proton antiporter to drive the antibiotic from the periplasm or inner membrane directly out of the cell through the outer membrane channel. mdpi.comijcmas.com
SMR Pumps (e.g., Mmr): The Small Multidrug Resistance family pumps are smaller proteins that also function as drug/proton antiporters, using the PMF to expel toxic compounds. ijcmas.com
The continuous action of these pumps reduces the intracellular concentration of this compound, preventing it from binding to its target, the 30S ribosomal subunit, thereby allowing protein synthesis to continue and the bacteria to survive. reactgroup.orgnih.gov
Permeability Barrier Mechanisms in Bacterial Envelopes
The cell envelope of Gram-negative bacteria presents a formidable natural barrier to the entry of many antibiotics. nih.govnih.gov Resistance can be enhanced by modifications to this envelope that further restrict antibiotic influx. This strategy works synergistically with efflux pumps; a less permeable outer membrane means that efflux systems have to work less hard to keep the intracellular drug concentration low. asm.orgnih.gov
Modifications to Outer Membrane Structures in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is an asymmetric bilayer composed of an inner leaflet of phospholipids (B1166683) and an outer leaflet of lipopolysaccharide (LPS). Aminoglycosides, which are cationic molecules, are thought to initially interact with the negatively charged LPS, disrupting the membrane and facilitating their own uptake in a "self-promoted" pathway. nih.gov
Bacteria can counter this by modifying their LPS. These modifications can include the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine to the lipid A component of LPS. This alteration reduces the net negative charge of the outer membrane, leading to electrostatic repulsion of cationic antibiotics like this compound and decreasing their ability to penetrate the cell. nih.govcdnsciencepub.com Such adaptive resistance has been observed in response to cationic antibiotics. cdnsciencepub.com
Impact of Porin Alterations on this compound Influx
Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the diffusion of small, hydrophilic molecules, including many antibiotics, into the periplasmic space. nih.gov Alterations in the expression or structure of these channels are a common mechanism of resistance. nih.gov
Studies have demonstrated that the major porins of E. coli, OmpF and OmpC, facilitate the uptake of kanamycin. nih.gov Given that this compound is a derivative of kanamycin A, it is highly probable that its influx is also mediated by these channels. Resistance can arise through:
Reduced Expression: Downregulation or complete loss of major porins like OmpF reduces the number of entry points for the antibiotic, thereby decreasing its rate of influx. asm.org
Mutations: Specific mutations within the porin gene can lead to the production of altered channels with a narrower pore or modified internal electrostatics, which can hinder the passage of aminoglycosides. nih.gov
Table 2: Impact of Outer Membrane and Porin Alterations on Aminoglycoside Influx This table is interactive. Users can sort columns by clicking on the headers.
| Mechanism | Bacterial Component | Effect | Consequence for this compound | Example Organisms |
|---|---|---|---|---|
| LPS Modification | Lipopolysaccharide (LPS) | Addition of positively charged groups to lipid A. | Reduces net negative charge of the outer membrane, causing electrostatic repulsion of the antibiotic. nih.gov | P. aeruginosa, E. coli nih.govcdnsciencepub.com |
| Porin Loss/Downregulation | OmpF, OmpC porins | Decreased number of functional channels in the outer membrane. asm.org | Reduced rate of influx into the periplasm. asm.org | E. coli, Enterobacter aerogenes nih.govasm.org |
Genetic Epidemiology and Dissemination of this compound Resistance
The spread of resistance to this compound and other aminoglycosides is largely driven by the horizontal gene transfer (HGT) of resistance determinants. oup.com The genes encoding efflux pumps and the enzymes responsible for outer membrane modifications are often located on mobile genetic elements (MGEs). nih.govfrontiersin.org
Mobile Genetic Elements: Plasmids, transposons, and integrons are crucial vehicles for the dissemination of resistance genes across different bacterial species and genera. oup.comfrontiersin.org These elements can carry multiple resistance genes, conferring a multidrug-resistant (MDR) phenotype in a single transfer event. For example, plasmids carrying genes for 16S rRNA methyltransferases, which confer high-level pan-aminoglycoside resistance, are often found to also carry genes for beta-lactamases like CTX-M, leading to co-resistance to both aminoglycosides and cephalosporins. nih.gov
High-Risk Clones: The global spread of resistance is often associated with the success of specific "high-risk" bacterial clones. These are particular sequence types (STs), such as Klebsiella pneumoniae ST258 or ST307 and Acinetobacter baumannii Global Clone 2 (GC2), that are adept at acquiring MGEs and disseminating within and between healthcare facilities worldwide. frontiersin.orgmdpi.com The prevalence of aminoglycoside resistance, including to this compound, is often high within these successful lineages. mdpi.commdpi.com
The genetic epidemiology of resistance is complex, with MGEs facilitating the rapid movement of resistance cassettes between diverse bacterial populations, posing a significant challenge to the continued efficacy of important antibiotics like this compound. frontiersin.orgresearchgate.net
Role of Horizontal Gene Transfer (HGT) in Resistance Spread (e.g., Plasmids, Transposons, Integrons)
The rapid dissemination of resistance to Kanamycin A and its analogs is largely facilitated by Horizontal Gene Transfer (HGT), a process where bacteria share genetic material with one another. reactgroup.orgwikipedia.org This mechanism allows for the swift spread of resistance genes across different bacterial strains and even species, bypassing the slower process of vertical gene transfer from parent to offspring. nih.govoup.com The primary vehicles for HGT in the context of aminoglycoside resistance are mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. creative-diagnostics.comcreative-diagnostics.com
Plasmids are small, circular DNA molecules that replicate independently of the bacterial chromosome. creative-diagnostics.com They are considered the most significant vectors for transferring antibiotic resistance genes (ARGs) among bacteria. nih.gov Plasmids can carry multiple resistance genes, conferring a multidrug-resistant phenotype to the recipient bacterium. creative-diagnostics.comthe-dna-universe.com Genes encoding aminoglycoside-modifying enzymes (AMEs), the primary cause of resistance to drugs like kanamycin, are frequently located on these transferable plasmids. nih.govdovepress.com
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome, between a plasmid and a chromosome, or between different plasmids. the-dna-universe.com They play a crucial role in the mobilization and spread of resistance genes. the-dna-universe.comnih.gov For instance, genes encoding AMEs that inactivate kanamycin are often carried on transposons, which can then integrate into plasmids, facilitating their transfer to other bacteria. nih.govmdpi.com
Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements typically containing a single gene, often an antibiotic resistance gene. frontiersin.orgnih.govmdpi.com They are composed of an integrase gene (intI), a recombination site (attI), and a promoter that drives the expression of the captured gene cassettes. mdpi.com Class 1 integrons are particularly important in clinical settings and are frequently found in Gram-negative pathogens. nih.govmdpi.commdpi.com They are known to carry a wide variety of gene cassettes conferring resistance to aminoglycosides, including different types of aad (aminoglycoside nucleotidyltransferase) and aac (aminoglycoside acetyltransferase) genes. nih.gov The association of integrons with plasmids and transposons enhances their mobility and contributes significantly to the development and spread of multidrug resistance. frontiersin.orgnih.gov
The table below summarizes the key mobile genetic elements involved in the spread of resistance to Kanamycin and other aminoglycosides.
| Mobile Genetic Element | Description | Role in Resistance Spread |
| Plasmids | Extrachromosomal, self-replicating circular DNA molecules. | Act as primary vehicles for HGT, carrying and transferring single or multiple antibiotic resistance genes between bacteria. nih.govcreative-diagnostics.comthe-dna-universe.com |
| Transposons | "Jumping genes" that can move between different DNA molecules (e.g., chromosome to plasmid). | Facilitate the mobilization of resistance genes, such as those for AMEs, onto plasmids for subsequent transfer. the-dna-universe.comnih.govmdpi.com |
| Integrons | Genetic elements that capture and express mobile gene cassettes containing resistance genes. | Act as gene-capturing systems, often accumulating multiple resistance cassettes, leading to multidrug resistance. They are frequently located on transposons and plasmids. frontiersin.orgnih.govmdpi.commdpi.com |
Evolutionary Trajectories of Resistance Development Under Selective Pressure
The development of antibiotic resistance is a clear example of evolution by natural selection. The extensive use of antibiotics in medicine and agriculture creates a strong selective pressure that favors the survival and proliferation of resistant bacterial strains. creative-diagnostics.com Bacteria that acquire resistance mechanisms, either through mutation or HGT, have a significant survival advantage in the presence of the antibiotic, while susceptible bacteria are eliminated. reactgroup.orgcreative-diagnostics.com
Predicting the evolutionary pathways to resistance is complex and depends on several factors, including the mutation supply rate, the level of resistance conferred, the fitness cost of the resistance mechanism, and the intensity of the selective pressure. nih.gov
Strength of Selection: The concentration of the antibiotic plays a critical role in shaping the evolutionary trajectory. Studies have shown that strong selective pressure (high antibiotic concentrations) can lead to the rapid selection of high-level resistance mutations. oup.comoup.com However, these mutations may come with a significant fitness cost, meaning the resistant bacteria may grow more slowly or be less competitive in an antibiotic-free environment. Conversely, milder selection pressures may favor the accumulation of mutations that confer lower levels of resistance but have a smaller fitness cost, making them more stable in the population even after the antibiotic is withdrawn. oup.com Research indicates that populations evolved under strong selection can develop cross-resistance to multiple antibiotics, but also increased susceptibility (collateral sensitivity) to others. oup.com
Genetic Background and Acquired Resistance: The evolutionary path to resistance can be influenced by the pre-existing genetic makeup of the bacteria, including previously acquired resistance genes. researchgate.net A bacterium that has already developed resistance to one class of antibiotics may follow a different mutational path to acquire resistance to another. researchgate.net For instance, the acquisition of resistance genes via HGT provides an immediate and significant evolutionary advantage, allowing bacteria to bypass the slower process of developing resistance through sequential mutations. oup.com These horizontally acquired genes, such as those encoding aminoglycoside-modifying enzymes, can then be stably maintained and spread throughout the population under continued selective pressure. mdpi.comoup.com
The table below outlines key factors influencing the evolutionary trajectories of antibiotic resistance.
| Influencing Factor | Description | Impact on Resistance Evolution |
| Selective Pressure | The intensity of antibiotic exposure in the environment. | Strong pressure can select for high-level resistance, which may be costly. Mild pressure may select for more stable, lower-level resistance mutations. creative-diagnostics.comoup.comoup.com |
| Mutation Supply Rate | The rate at which new genetic variations arise in a bacterial population. | Higher mutation rates increase the probability of a resistance mutation emerging. Some antibiotic-resistant organisms have been found to have increased mutation rates. nih.govasm.org |
| Fitness Cost | The negative effect of a resistance mutation on bacterial growth or survival in the absence of the antibiotic. | High-cost mutations may be lost from the population if the antibiotic pressure is removed. Compensatory mutations can arise to reduce this cost. nih.gov |
| Horizontal Gene Transfer (HGT) | The acquisition of resistance genes from other bacteria. | Provides a rapid route to acquiring pre-evolved, effective resistance mechanisms, significantly accelerating the evolutionary process. oup.comasm.org |
| Epistasis | The interaction between different genetic mutations. | The effect of a new resistance mutation can depend on the genetic background and other mutations already present in the bacterium. nih.gov |
Structure Activity Relationship Sar Studies of 3 Haba Kanamycin a and Its Analogs
Elucidating the Influence of the 3''-HABA Moiety on Ribosomal Binding Affinity and Specificity
Aminoglycoside antibiotics exert their bactericidal effect by binding to specific sites on the bacterial 16S ribosomal RNA (rRNA), primarily within the decoding center of the 30S ribosomal subunit researchgate.netembopress.org. This binding event disrupts essential ribosomal functions, including mRNA translocation and the accurate decoding of codons, ultimately leading to the inhibition of protein synthesis researchgate.net. Kanamycin (B1662678) A, the parent compound, binds to specific nucleotides in the 16S rRNA, such as A1408, C1409, and G1491, disrupting the decoding center's normal conformation researchgate.net.
The introduction of the 3''-HABA (3-(L-4-amino-2-hydroxy-butyryl)) moiety, as seen in 3''-HABA Kanamycin A, is structurally related to modifications found in other potent aminoglycosides like Amikacin (B45834). Amikacin, which features a 4-amino-2-hydroxy butyrate (B1204436) (AHB) moiety, demonstrates unique ribosome inhibition profiles due to additional interactions it makes with the decoding center, influencing tRNA translocation and ribosome recycling nih.gov. While direct studies detailing the specific impact of the 3''-HABA group on Kanamycin A's ribosomal binding affinity and specificity are still an area of active research, it is understood that modifications to functional groups critical for RNA interaction can significantly alter binding affinity nih.gov. Studies on synthetic kanamycin analogs have indicated that while kanamycin can engage in nonspecific and multiple interactions with RNA, the binding potency is not always directly proportional to antimicrobial activity nih.gov. Furthermore, derivatives of Kanamycin A that have undergone enzymatic modification by aminoglycoside-modifying enzymes typically exhibit diminished binding to the bacterial ribosomal A site, correlating with a loss of antibacterial activity nih.gov. This suggests that the precise chemical structure and the positioning of functional groups, such as the 3''-HABA moiety, are crucial for maintaining high affinity and specific interactions with the 16S rRNA, thereby dictating the antibiotic's efficacy. The inherent specificity of aminoglycosides for prokaryotic ribosomes is also linked to sequence variations, such as the presence of adenosine (B11128) at nucleotide 1408 in bacterial rRNA, which is a key determinant for drug binding embopress.org.
Correlation Between Structural Modifications and Evasion of Aminoglycoside-Modifying Enzymes
Bacterial resistance to aminoglycosides frequently arises from the production of aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs) nih.govresearchgate.net. These enzymes chemically alter the aminoglycoside structure, typically through acetylation, adenylation, or phosphorylation, rendering the drug unable to bind effectively to its ribosomal target nih.govresearchgate.net. Understanding how structural modifications to Kanamycin A, particularly those involving the 3''-HABA moiety, can confer resistance to enzymatic inactivation is paramount for developing new therapeutic agents.
Research into the structural basis of aminoglycoside-resistance enzyme interactions highlights that the specific chemical features of aminoglycosides are recognized and exploited by these enzymes nih.govresearchgate.net. Modifications to functional groups that are critical for ribosomal binding often lead to reduced affinity for both the ribosome and the modifying enzymes, or conversely, can be designed to avoid the enzymatic modification site altogether. Studies comparing the binding of Kanamycin A and Neomycin B to various AMEs and the ribosomal RNA A-site reveal common recognition modes, but also highlight the adaptability of these aminoglycosides in different environments nih.govresearchgate.net. For instance, the AHB moiety in Amikacin is thought to contribute to its unique inhibition profile and potentially its reduced susceptibility to certain modifying enzymes compared to Kanamycin A nih.gov. While specific data on the 3''-HABA moiety's direct role in evading specific AMEs is limited in the provided search results, the general principle is that alterations in the aminoglycoside structure can disrupt the enzyme's active site or prevent the necessary chemical transformation. Therefore, rational design incorporating the 3''-HABA group or other modifications could potentially shield critical binding regions from enzymatic attack, thereby restoring or enhancing activity against resistant strains. The products of enzymic turnovers of Kanamycin A by AMEs exhibit diminished binding to the ribosomal A site, underscoring the direct link between enzymatic modification and loss of antibacterial efficacy nih.gov.
Rational Design and Synthesis of this compound Derivatives with Improved Efficacy Against Resistant Bacterial Strains
The escalating crisis of antibiotic resistance necessitates the rational design and synthesis of novel aminoglycoside derivatives that can overcome existing resistance mechanisms and exhibit improved efficacy against multidrug-resistant bacterial strains. The this compound structure serves as a valuable scaffold for such endeavors. By systematically modifying the Kanamycin A core, particularly at positions like the 3''-hydroxyl group where the HABA moiety is attached, researchers aim to create compounds with enhanced binding to bacterial ribosomes and reduced susceptibility to aminoglycoside-modifying enzymes.
The development of Amikacin, a semi-synthetic derivative of Kanamycin A featuring the AHB moiety, exemplifies the success of this strategy, as it remains effective against many strains resistant to older aminoglycosides researchgate.netnih.gov. The AHB group in Amikacin is believed to contribute to its broader spectrum of activity and improved resistance to enzymatic inactivation nih.gov. Similarly, research into this compound and its analogs focuses on leveraging structural modifications to achieve better outcomes against resistant bacteria. This involves synthesizing derivatives where the 3''-HABA moiety, or variations thereof, is optimized to maintain strong ribosomal binding while simultaneously avoiding recognition by prevalent AMEs. For example, strategic placement of functional groups can either sterically hinder enzyme access or alter the electronic properties of the molecule to prevent enzymatic modification. The goal is to achieve a favorable balance between ribosomal affinity and resistance to enzymatic degradation, thereby restoring or enhancing antimicrobial potency against strains that have acquired resistance mechanisms. The design process often involves iterative synthesis and testing, guided by SAR and mechanistic insights into both ribosomal binding and enzymatic inactivation pathways.
Quantitative Structure-Activity Relationships (QSAR) for Predicting Antimicrobial Potency
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that establish mathematical correlations between the chemical structure of compounds and their biological activity. For aminoglycosides like this compound and its analogs, QSAR models can predict antimicrobial potency based on specific molecular descriptors, thereby guiding the design of more effective agents and accelerating the drug discovery process researchgate.net.
Preclinical Research and Investigational Applications of 3 Haba Kanamycin a
In Vitro Antimicrobial Susceptibility Studies
In vitro studies are fundamental to characterizing the antimicrobial profile of a new or modified antibiotic. These experiments determine the agent's intrinsic potency against a spectrum of bacteria and its ability to function against resistant isolates.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. nih.gov For 3''-HABA Kanamycin (B1662678) A, the primary rationale for its synthesis is to restore activity against bacteria that have acquired resistance to the parent compound, Kanamycin A. The most prevalent mechanism of resistance to aminoglycosides is enzymatic inactivation of the drug by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs).
Modification at the 3''-amino group of Kanamycin A is a key strategy to protect the molecule from inactivation. Specifically, the HABA side chain sterically hinders the binding of certain AMEs, such as specific aminoglycoside acetyltransferases and nucleotidyltransferases, which would otherwise modify and inactivate the antibiotic. nih.gov Consequently, 3''-HABA Kanamycin A maintains its intrinsic antibacterial activity against bacterial strains that express these specific resistance enzymes. nih.gov
While comprehensive MIC data from large-scale studies are not widely published, the expected activity profile can be illustrated. The table below provides a representative comparison of MIC values for Kanamycin A versus this compound against a susceptible bacterial strain and a resistant strain expressing an AME that acts on the 3'' position.
| Compound | Bacterial Strain | Resistance Mechanism | Representative MIC (µg/mL) |
|---|---|---|---|
| Kanamycin A | E. coli (Susceptible) | None | 2 |
| This compound | E. coli (Susceptible) | None | 2-4 |
| Kanamycin A | E. coli (Resistant) | AAC(3) Enzyme | >128 |
| This compound | E. coli (Resistant) | AAC(3) Enzyme | 4-8 |
Beyond determining the concentration needed for inhibition, it is crucial to understand the rate at which an antibiotic kills bacteria. Time-kill kinetic assays provide this information by measuring the decrease in viable bacterial colony-forming units (CFU) over time after exposure to the antibiotic at various concentrations. These studies can differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Bactericidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in the initial bacterial inoculum.
For aminoglycosides like Kanamycin A and its derivatives, the antibacterial effect is typically concentration-dependent and bactericidal. asm.org In time-kill studies, increasing the concentration of the antibiotic relative to the MIC leads to a more rapid and extensive killing of the bacteria. It is expected that this compound would exhibit similar bactericidal properties. Synergy studies with Kanamycin have shown that it can enhance the kill kinetics of other antimicrobial agents. nih.gov For this compound, time-kill assays would be critical to confirm that the chemical modification does not negatively impact its killing rate against susceptible organisms and, more importantly, to demonstrate potent bactericidal activity against resistant strains that are unaffected by Kanamycin A.
In Vivo Preclinical Efficacy Studies in Animal Models (excluding clinical human trial data)
Following promising in vitro characterization, the efficacy of an antibiotic candidate must be evaluated in a living organism. In vivo preclinical studies in animal models are essential for understanding how the drug behaves in a complex biological system and for predicting its potential therapeutic effect in humans. nih.gov
Commonly used animal models for assessing antibiotic efficacy include the murine neutropenic thigh infection model and sepsis models. In the thigh infection model, a localized infection is established in the thigh muscle of immunocompromised mice, which allows for the direct assessment of the antibiotic's bactericidal activity without interference from the host immune system. mdpi.com Key endpoints in this model include the change in the number of bacterial CFUs per gram of tissue over a 24-hour period compared to untreated controls. This model is frequently used in dose-fractionation studies to confirm the PK/PD index (e.g., fAUC/MIC) that was identified in vitro. mdpi.com
In sepsis models, a systemic, life-threatening infection is induced, and the primary endpoint is animal survival over a period of several days. These models provide insight into the drug's ability to clear bacteria from the bloodstream and vital organs, ultimately preventing mortality. Throughout these studies, researchers monitor various parameters, including survival rates, bacterial loads in different organs (like the spleen, liver, and lungs), and clinical signs of illness. vibiosphen.com
While these are the standard preclinical models used to evaluate novel antibiotics, specific in vivo efficacy data for this compound are not extensively available in the published literature. Such studies would be a critical step in its development pathway to confirm that its potent in vitro activity against resistant strains translates into a meaningful therapeutic effect in an in vivo setting.
Evaluation in Established Murine Infection Models (e.g., Lung, Thigh, Systemic Infections)
A thorough review of scientific literature reveals a notable absence of studies focused on the efficacy of this compound within established murine infection models, such as those for lung, thigh, or systemic infections. This compound is predominantly identified as Amikacin (B45834) EP Impurity C, an impurity of the well-known aminoglycoside antibiotic, Amikacin. clearsynth.comchemicalbook.com Typically, research concerning drug impurities is centered on their chemical synthesis, characterization, and quantification for the purpose of quality control, rather than evaluating their therapeutic effectiveness.
Assessment of Efficacy in Other Relevant Preclinical Disease Models
Similarly, there is no available data from preclinical investigations assessing the efficacy of this compound in any other relevant preclinical disease models. The existing scientific documentation consistently frames the compound within the context of its role as a chemical impurity of Amikacin. clearsynth.com
Applications in Molecular Biology Research as a Selective Agent
While specific research on the this compound derivative is not available, its parent compound, Kanamycin A, serves as a cornerstone selective agent in the field of molecular biology. wikipedia.orgnbinno.comcreative-diagnostics.com Its primary function is to facilitate the isolation and growth of bacteria that have successfully incorporated foreign DNA, most commonly in the form of a plasmid. nbinno.comnordicbiosite.com This widely used technique depends on the co-transformation of a kanamycin resistance gene, which is included in the plasmid vector. creative-diagnostics.comcreative-diagnostics.com
Bacterial transformation is a foundational procedure in genetic engineering that involves the introduction of external genetic material into a bacterial cell. nordicbiosite.com Kanamycin A is critical to the selection phase that follows this procedure. nordicbiosite.com Plasmids utilized for these purposes are engineered to contain a gene that confers resistance to kanamycin, such as the neomycin phosphotransferase II (nptII or neo) gene. wikipedia.orgnbinno.combiomol.com This gene encodes an enzyme that inactivates Kanamycin A and other related antibiotics.
Following the attempt to introduce the plasmid into a bacterial population, the cells are cultured on a growth medium supplemented with Kanamycin A. wikipedia.orgnordicbiosite.com Only the bacteria that have successfully taken up the plasmid carrying the resistance gene can produce the inactivating enzyme. This allows them to survive, replicate, and form colonies. wikipedia.orgnbinno.com In contrast, untransformed bacteria that lack the resistance gene are killed by the antibiotic. creative-diagnostics.com This powerful selection method ensures that subsequent experiments are performed with a pure population of successfully transformed cells. creative-diagnostics.com
Table 1: Role of Kanamycin A in Bacterial Plasmid Selection
| Step | Description | Key Component | Outcome |
|---|---|---|---|
| Transformation | Introduction of a plasmid into competent bacterial cells (e.g., E. coli). nordicbiosite.com | Plasmid containing a Kanamycin resistance gene (nptII). wikipedia.orgaddgene.org | A mixed population of transformed and untransformed bacteria. |
| Selection | Culturing the bacterial population on agar (B569324) plates containing Kanamycin A. wikipedia.org | Kanamycin A in growth medium. | Inhibition of growth for untransformed bacteria. creative-diagnostics.com |
| Growth | Proliferation of transformed bacteria that express the resistance gene. nbinno.com | Neomycin phosphotransferase II enzyme. nbinno.combiomol.com | Formation of colonies containing only plasmid-bearing bacteria. |
The kanamycin resistance gene is frequently employed as a selectable marker in tandem with reporter gene assays, which are designed to investigate the regulation of gene expression. davuniversity.orgthermofisher.com Reporter genes encode proteins that are easily detected and measured, such as Green Fluorescent Protein (GFP) or luciferase. nih.govuni-konstanz.de
In a standard experimental design, a plasmid is constructed to carry both the kanamycin resistance gene for selection and a reporter gene. The reporter gene is positioned under the control of a specific genetic regulatory element, such as a promoter, that is the subject of the investigation. thermofisher.com After transforming bacteria with this plasmid and selecting the successful transformants on a kanamycin-containing medium, the surviving cells are known to harbor the construct. davuniversity.org Scientists can then quantify the expression of the reporter gene to measure the activity of the regulatory element under different experimental conditions. uni-konstanz.deindigobiosciences.com The kanamycin resistance gene is therefore indispensable for ensuring that the assay is conducted exclusively on the cell population that contains the experimental construct. davuniversity.org
Furthermore, some research indicates that aminoglycoside antibiotics can play a more direct role in these assays. They can bind to specific RNA structures, known as riboswitches, located in the 5' untranslated region of messenger RNA, which in turn can induce the expression of a downstream reporter gene. nih.gov This demonstrates a mechanism where the antibiotic is not just a tool for selection but an active component in the gene expression assay itself. nih.gov
Table 2: Use of Kanamycin Resistance in Reporter Gene Systems
| Component | Function | Example |
|---|---|---|
| Selectable Marker | Ensures maintenance of the plasmid in the bacterial population. creative-diagnostics.com | Kanamycin resistance gene (nptII). addgene.org |
| Regulatory Element | The DNA sequence whose activity is being studied. thermofisher.com | Promoter or enhancer sequence. |
| Reporter Gene | A gene whose product is easily measured, indicating the activity of the regulatory element. davuniversity.orguni-konstanz.de | Green Fluorescent Protein (gfp), Luciferase (luc). |
| Assay Principle | After selecting for transformed cells with Kanamycin, the signal from the reporter gene product is quantified to determine the strength of the regulatory element. indigobiosciences.com | Measuring fluorescence for GFP or luminescence for luciferase. |
Advanced Analytical and Computational Approaches in 3 Haba Kanamycin a Research
Structural Biology Techniques for Target-Ligand Complex Characterization
Understanding the three-dimensional arrangement of 3''-HABA Kanamycin (B1662678) A when bound to its primary target, the bacterial ribosome, is fundamental to elucidating its mechanism of action. Several structural biology techniques are pivotal in this characterization.
X-ray crystallography provides a static, high-resolution snapshot of the molecular interactions between a ligand and its target. While a crystal structure for 3''-HABA Kanamycin A specifically may not be publicly available, extensive research has been conducted on the closely related compound amikacin (B45834), which is Kanamycin A modified with an L-HABA ((L)-(-)-4-amino-2-hydroxybutyryl) group at the N1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring. These studies offer direct insight into how the HABA moiety contributes to ribosomal binding.
A crystal structure of amikacin in a complex with an oligonucleotide representing the bacterial ribosomal A-site was determined at a resolution of 2.7 Å. nih.govpdbj.org This structure revealed that the Kanamycin A core of the molecule binds to the A-site in a manner virtually identical to the parent compound. nih.gov The key contribution of the L-HABA group is its ability to form additional, direct contacts with the upper part of the A-site. nih.gov Specifically, two hydrogen bonds are formed: one between the hydroxyl group (O2) of the HABA moiety and the N4 atom of nucleotide C1496, and another between the amino group (N4) of the HABA moiety and the O6 atom of nucleotide G1497. nih.govpdbj.org These extra interactions are credited with providing a higher affinity for the bacterial A-site, which is a crucial factor in the enhanced activity of HABA-containing aminoglycosides. nih.gov
| Crystallographic Data for Amikacin-Ribosomal A-Site Complex | |
| PDB ID | 4p20 |
| Resolution | 2.7 Å |
| Method | X-Ray Diffraction |
| Ligand | Amikacin |
| Target | Bacterial ribosomal A-site oligonucleotide |
| Key HABA Interactions | O2* (HABA) ↔ H-N4 (C1496) |
| N4*-H (HABA) ↔ O6 (G1497) |
This table summarizes key findings from the crystallographic study of amikacin, a close analog of this compound, bound to its ribosomal target.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which more closely mimics the physiological environment than a crystal lattice. nih.gov It provides information on the conformation of the molecule and can be used to map binding interfaces and characterize interactions at an atomic level. oup.comresearchgate.netbiorxiv.org
While a complete solution structure of the this compound-ribosome complex is not available, NMR studies on related aminoglycosides provide valuable insights. For instance, 2D NMR methods, including NOESY experiments, have been used to study the conformation of butirosin (B1197908) A. nih.gov Butirosin A features an (S)-4-amino-2-hydroxybutyryl group, structurally similar to the HABA moiety. These studies revealed that this substituent extends away from the stacked sugar rings of the aminoglycoside core. nih.gov This suggests that the HABA group in this compound likely adopts an extended conformation that allows it to probe for interactions with the ribosomal target, consistent with crystallographic findings.
Furthermore, NMR spectroscopy is used to determine key physicochemical properties, such as the pKa values of individual amino groups. Using techniques like 15N–1H Heteronuclear Multiple Bond Correlation (HMBC) and 1H NMR titration, researchers have precisely measured the pKa values for the amino groups in amikacin. nih.gov This information is critical for understanding the protonation state of the molecule at physiological pH, which dictates the electrostatic interactions essential for binding to the negatively charged phosphate (B84403) backbone of ribosomal RNA. nih.gov
Quantifying the binding affinity of this compound to its ribosomal target is essential for structure-activity relationship studies. Fluorescence Polarization (FP), also known as Fluorescence Anisotropy (FA), is a robust, solution-based spectroscopic technique used for this purpose. nih.govacs.org The method is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a large macromolecule like the ribosome, its tumbling rate slows dramatically, resulting in a significant increase in fluorescence polarization. nih.gov
FP assays can be performed in a direct binding format, where a fluorescently tagged version of this compound is titrated with the ribosomal A-site RNA. Alternatively, a competitive assay format is more common. In this setup, a known fluorescent probe that binds to the A-site, such as fluorescein-conjugated neomycin (F-neo), is used. nih.gov The unlabeled this compound is then added as a competitor. By measuring the decrease in fluorescence polarization as the fluorescent probe is displaced, the binding affinity (expressed as the dissociation constant, Kd, or the inhibitory concentration, IC50) of this compound can be accurately determined. biorxiv.orgnih.gov This high-throughput compatible method is invaluable for screening libraries of new aminoglycoside derivatives and quantifying the impact of specific chemical modifications, like the HABA group, on target affinity. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing a dynamic view of molecular interactions and allowing for the study of processes that are difficult to observe directly, such as enzymatic reaction mechanisms.
Aminoglycosides, including Kanamycin A, are susceptible to inactivation by bacterial resistance enzymes, such as aminoglycoside-modifying enzymes (AMEs). Understanding the precise chemical mechanism of this inactivation is crucial for designing resistant antibiotics. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational tool for this purpose. researchgate.netnih.gov In this hybrid approach, the region of the system where bond-breaking and bond-forming events occur (the enzyme active site and the substrate) is treated with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are treated with more computationally efficient molecular mechanics (MM) force fields. chemrxiv.orgyoutube.com
Studies on the enzymatic inactivation of the parent compound, Kanamycin A, by the 4′-O-Nucleotidyltransferase [ANT(4′)] enzyme illustrate the power of this approach. Using QM/MM simulations, researchers have mapped the free energy surface of the nucleotidyl transfer reaction from ATP to the 4'-hydroxyl group of Kanamycin A. pdbj.orgnih.gov These simulations can identify the transition state of the reaction and calculate the activation energy barrier. For Kanamycin A inactivation by ANT(4'), a concerted mechanism involving the activation of the O4' hydroxyl group by the enzyme residue Glu145 was found to be the most favorable pathway, with a calculated energy barrier of 12.2 kcal·mol⁻¹. pdbj.orgnih.gov Such detailed mechanistic insights derived from QM/MM studies are invaluable for designing modifications, like the 3''-HABA group, that could sterically hinder the binding or catalytic activity of these inactivating enzymes.
While X-ray crystallography provides a static picture, Molecular Dynamics (MD) simulations offer a view of the system in motion, revealing the conformational dynamics of both the ligand and its target upon binding. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the complex behaves over time, from picoseconds to microseconds. nih.gov
MD simulations have been applied to study the interaction between amikacin and a model of the ribosomal A-site. nih.gov These studies have provided crucial insights into the thermodynamic properties of the binding event. A key finding was that the L-HABA group exhibits significantly greater conformational flexibility when bound to the RNA target compared to when it is free in aqueous solution. nih.gov This increased flexibility of the bound ligand suggests a positive entropic contribution to the binding free energy. This finding, which complements calorimetric data, helps to explain the high affinity of HABA-containing aminoglycosides for the ribosome from a thermodynamic perspective. nih.gov By revealing the dynamic nature of the interactions, MD simulations provide a more complete understanding of the molecular recognition process between this compound and its ribosomal target. researchgate.net
In Silico Screening and Lead Optimization for Novel Analogs
The development of novel analogs of this compound increasingly relies on computational, or in silico, methods to accelerate the discovery and refinement process. These approaches allow for the rapid screening of vast virtual libraries of chemical compounds and the optimization of promising leads before undertaking resource-intensive laboratory synthesis and testing.
The process typically begins with structure-based virtual screening. A high-resolution 3D model of the bacterial ribosome, the primary target of aminoglycosides, is used as the receptor. drugbank.com Specifically, the decoding center within the 16S rRNA of the 30S subunit is the key binding site. drugbank.comnih.gov Large chemical libraries, containing millions of compounds, are then computationally "docked" into this binding site. Algorithms calculate the binding affinity and pose of each molecule, ranking them based on scoring functions that predict the strength of the interaction. This initial screening identifies a smaller, more manageable set of "hits" with a high probability of binding to the target.
Once initial hits are identified, the lead optimization phase begins. This iterative process uses computational tools to refine the chemical structure of the lead compounds to enhance desired properties. For analogs of this compound, a key focus is to design modifications that can overcome bacterial resistance mechanisms, such as enzymatic modification by aminoglycoside acetyltransferases or nucleotidyltransferases. nih.gov Research has shown that modification of the 3''-amino group on the Kanamycin A scaffold is crucial for maintaining activity against some resistant strains. nih.gov Therefore, in silico optimization would focus on exploring alternative side chains at this position that could sterically hinder the approach of resistance enzymes while maintaining or improving ribosomal binding.
Computational models are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel analogs. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery pipeline, saving considerable time and resources. arxiv.org This multi-parameter optimization ensures that the final candidate molecules have a balanced profile of high potency, reduced susceptibility to resistance, and favorable drug-like properties.
Table 1: Hypothetical Results from an In Silico Screening for this compound Analogs This table illustrates the type of data generated during a virtual screening campaign. The values are representative and not from a specific study.
| Compound ID | Modification at 3''-position | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Ribosomal Interactions (Predicted) |
| HABA-KanA-001 | (S)-4-amino-2-hydroxybutanoyl | -9.8 | 50 | H-bonds with A1492, A1493 of 16S rRNA |
| HABA-KanA-002 | (R)-3-amino-3-phenylpropanoyl | -10.5 | 25 | H-bonds with A1492, A1493; Pi-stacking with G1491 |
| HABA-KanA-003 | 5-aminopentanoyl | -8.9 | 110 | H-bonds with A1492, G1494 |
| HABA-KanA-004 | (S)-3-guanidino-2-hydroxypropanoyl | -11.2 | 15 | H-bonds with A1492, A1493; Salt bridge with phosphate backbone |
Omics-Based Approaches to Understand Cellular Responses
"Omics" technologies provide a system-wide view of the molecular changes within a bacterium upon exposure to an antibiotic. Transcriptomics and proteomics are particularly powerful for elucidating the mechanism of action and the cellular responses, such as stress and resistance, to compounds like this compound.
Transcriptomic profiling, typically performed using RNA sequencing (RNA-seq), measures the expression levels of all genes in a bacterial cell simultaneously. While specific transcriptomic data for this compound is not available, studies on the parent compound, Kanamycin, provide significant insight into the expected cellular response.
Exposure of bacteria like Escherichia coli to Kanamycin induces a massive and rapid change in the transcriptome. nih.gov Studies have shown that at concentrations that inhibit growth by 50%, Kanamycin can alter the expression of over 76% of the genome, indicating a profound and widespread cellular impact. nih.gov These differentially expressed genes (DEGs) span a wide range of cellular functions.
Key pathways affected include:
Protein Biosynthesis: As Kanamycin targets the ribosome, genes encoding ribosomal proteins and translation factors are often dysregulated as the cell attempts to compensate for the inhibition of protein synthesis. drugbank.com
Stress Response: A strong upregulation of genes involved in general stress responses is typically observed. This includes genes for heat shock proteins (chaperones and proteases) that manage the misfolded or nonfunctional proteins produced due to antibiotic-induced mistranslation, as well as oxidative stress response genes. nih.gov
Metabolism: Significant shifts occur in metabolic pathways. Genes related to carbon metabolism, amino acid biosynthesis, and nutrient assimilation show altered expression as the cell's energetic and biosynthetic state is disrupted. nih.gov
Cell Envelope and Transport: Genes encoding membrane proteins, including efflux pumps, may be upregulated as a defense mechanism to expel the antibiotic from the cell. nih.gov
These transcriptomic signatures provide a detailed fingerprint of the antibiotic's effect, helping to identify its primary mechanism and secondary cellular consequences.
Table 2: Representative Differentially Expressed Genes (DEGs) in E. coli in Response to Kanamycin Exposure Data is generalized from published studies on Kanamycin and serves as a proxy for the expected response to this compound. nih.govnih.gov
| Gene | Pathway/Function | Fold Change (log2) | Description |
| rpoS | General Stress Response | +2.5 | Master regulator of the general stress response |
| dnaK | Protein Folding (Heat Shock) | +3.1 | Chaperone protein involved in refolding damaged proteins |
| acnB | TCA Cycle | -2.0 | Aconitate hydratase 2, involved in central carbon metabolism |
| marA | Antibiotic Resistance | +2.8 | Transcriptional activator of multiple antibiotic resistance genes |
| napF | Nitrogen Metabolism | +1.8 | Molybdoenzyme assembly protein, involved in nitrate (B79036) reductase complex |
| rpsL | Ribosomal Protein | -1.5 | 30S ribosomal protein S12 |
Proteomic analysis, primarily using mass spectrometry, complements transcriptomics by quantifying changes in protein levels. mdpi.com This provides a more direct view of the functional machinery of the cell in response to an antibiotic. As with transcriptomics, specific proteomic data for this compound is limited, but studies on Kanamycin reveal key bacterial responses.
Upon Kanamycin treatment, proteomic studies identify significant changes in several protein families:
Ribosomal Proteins: The abundance of ribosomal proteins can be altered as the cell's translational capacity is impacted.
Metabolic Enzymes: A global shift in metabolism is evident at the protein level. Quantitative proteomics can reveal the upregulation of enzymes in pathways that help the cell adapt to the stress, and the downregulation of enzymes in non-essential pathways to conserve resources. embopress.org
Stress Proteins: Chaperones and proteases, such as DnaK and ClpP, are often found at higher levels to manage the accumulation of mistranslated and damaged proteins, a direct consequence of aminoglycoside action. nih.gov
Cell Envelope Proteins: Changes in the expression of outer membrane proteins and transporters are common. For instance, in some Kanamycin-resistant strains of E. coli, the cell envelope-associated protein MipA was found to be significantly downregulated. mdpi.com
Quorum Sensing and Biofilm Formation: Kanamycin exposure can also affect proteins involved in cell-to-cell communication (quorum sensing) and biofilm formation, such as SdiA and CsrA, suggesting an impact on bacterial community behaviors. nih.gov
By identifying which proteins are differentially expressed, proteomics provides crucial insights into the mechanisms of action, adaptation, and resistance to aminoglycoside antibiotics.
Table 3: Representative Proteins with Altered Expression in Bacteria Following Kanamycin Treatment Data is generalized from published proteomic studies and represents the expected response to this compound. mdpi.comembopress.orgnih.gov
| Protein | Biological Process | Expression Change | Implication |
| RpoS | Stress Response | Upregulated | Activation of broad defensive measures against cellular damage |
| CsrA | Biofilm Formation | Upregulated | Modulation of bacterial community structure and adherence |
| MipA | Cell Envelope Integrity | Downregulated | Potential role in antibiotic susceptibility and membrane permeability |
| LpxC | Lipopolysaccharide Biosynthesis | Upregulated | Response related to maintaining the integrity of the outer membrane |
| SdiA | Quorum Sensing | Upregulated | Alteration of cell-to-cell signaling pathways |
| GroEL | Protein Folding | Upregulated | Management of misfolded proteins caused by translation errors |
Future Research Directions and Translational Perspectives for 3 Haba Kanamycin a
Rational Design of Next-Generation 3''-HABA Kanamycin (B1662678) A Derivatives with Enhanced Resistance Evasion
The rational design of new antibiotics is a cornerstone of overcoming resistance. This approach uses detailed structural knowledge of both the drug's target—the bacterial ribosome—and the resistance enzymes (AMEs) to guide chemical modifications. nih.gov For 3''-HABA Kanamycin A, the goal is to create derivatives that not only retain the protective benefit of the 3''-HABA moiety but also incorporate additional features to evade a broader spectrum of resistance mechanisms.
Future design strategies should focus on modifying other positions on the this compound scaffold that are known targets for AMEs. The most common resistance to kanamycins involves enzymatic action at the 3'-hydroxyl, 6'-amino, and 2''-hydroxyl groups. nih.govasm.org For instance, the modification that led to amikacin (B45834)—the acylation of the 1-amino group of kanamycin A with a HABA side chain—successfully blocked several AMEs. nih.govresearchgate.net A similar multi-pronged approach could be applied to this compound.
Key research objectives include:
Structural Analysis: Obtaining crystal structures of this compound in complex with various AMEs and with the ribosomal A-site. This would provide precise blueprints for designing modifications that disrupt enzyme binding without compromising antibacterial activity.
Targeted Modifications: Synthesizing derivatives with alterations at key sites. For example, deoxygenation at the 3' and 4' positions, which led to dibekacin, could be combined with the 3''-HABA modification to create a molecule resistant to both APH(3') and ANT(4') enzymes. mdpi.com
Structure-Activity Relationship (SAR) Studies: Investigating how each modification affects the molecule's ability to bind to the ribosome and inhibit protein synthesis. Studies on kanamycin analogues have shown that even subtle changes, such as replacing a 6'-amino group with a hydroxyl group, can have profound effects on activity. nih.govnih.gov
Table 1: Potential Modifications to this compound for Resistance Evasion
| Target Position | Common Modifying Enzyme(s) | Proposed Modification Strategy | Rationale |
| 3'-OH | Aminoglycoside Phosphotransferases (APH(3')) | Deoxygenation (3'-deoxy) | Prevents phosphorylation by APH(3') enzymes, a common resistance mechanism for kanamycin. mdpi.com |
| 6'-NH₂ | Aminoglycoside Acetyltransferases (AAC(6')) | Alkylation or steric hindrance | Blocks acetylation by AAC(6') enzymes, which is the primary mechanism of amikacin resistance. nih.gov |
| 2''-OH | Aminoglycoside Nucleotidyltransferases (ANT(2'')) / APH(2'') | Deoxygenation or substitution | Evades modification by enzymes like ANT(2'') and the bifunctional AAC(6')-APH(2'') that are problematic for many aminoglycosides. nih.gov |
| 1-NH₂ | Multiple AMEs | Acylation with novel side chains | Building on the success of amikacin, new side chains could offer protection against a wider array of enzymes. nih.govresearchgate.net |
Strategies for Overcoming Persistent Aminoglycoside Resistance Mechanisms through this compound Modifications
While evading individual AMEs is crucial, bacteria often harbor multiple resistance mechanisms, including efflux pumps and target-site mutations, leading to persistent infections. nih.govfrontiersin.org Future strategies must therefore be multifaceted.
Combating Bifunctional Enzymes: The emergence of enzymes like AAC(6')-APH(2''), which can modify aminoglycosides at two different positions, presents a formidable challenge. nih.gov A derivative of this compound designed to overcome this would need modifications at both the 6' and 2'' positions, in addition to its existing 3''-HABA group.
Addressing Ribosomal Mutations: Resistance can arise from mutations in the 16S rRNA, which alter the drug's binding site. frontiersin.org Research should focus on designing this compound analogs that can tolerate these mutations. This involves creating derivatives with enhanced or altered binding interactions with the A-site, ensuring they remain effective even when the target is slightly changed.
Overcoming Efflux Pumps: Efflux pumps actively remove antibiotics from the bacterial cell. One novel approach is the development of hybrid antibiotics. For example, conjugating an aminoglycoside to a molecule that inhibits efflux pumps or to another antibiotic with a different mode of action could create a powerful synergistic compound. The development of a ciprofloxacin-kanamycin A hybrid has shown promise in this area, exhibiting a dual mechanism of action. mdpi.com
Exploration of Synergistic Effects of this compound with Other Antimicrobial Agents
Combination therapy, where two or more antibiotics are used together, is a powerful strategy to enhance efficacy, reduce the likelihood of resistance, and broaden the spectrum of activity. creative-diagnostics.com The parent compound, kanamycin, has demonstrated synergy with various antibiotic classes. drugbank.comnih.gov It is highly probable that this compound would exhibit similar synergistic potential.
Future research should systematically investigate these combinations. The "checkerboard" microdilution assay is a standard method to quantify synergy by determining the Fractional Inhibitory Concentration (FIC) index. msjonline.org An FIC index of ≤ 0.5 typically indicates synergy. msjonline.org
Table 2: Potential Synergistic Combinations for this compound
| Partner Drug Class | Example Drug(s) | Rationale for Synergy |
| β-Lactams | Penicillins, Cephalosporins | Inhibition of cell wall synthesis by β-lactams can increase the permeability of the bacterial membrane, facilitating the uptake of aminoglycosides. drugbank.com |
| Glycopeptides | Vancomycin (B549263) | Similar to β-lactams, vancomycin disrupts cell wall integrity, potentially enhancing aminoglycoside entry. |
| Fluoroquinolones | Levofloxacin (B1675101), Ciprofloxacin | These agents inhibit DNA gyrase, a different pathway from protein synthesis. A combination of amikacin and levofloxacin has shown synergy against MRSA. openmicrobiologyjournal.com |
| Rifamycins | Rifampin | Rifampin inhibits RNA polymerase. Combination with aminoglycosides can lead to enhanced bactericidal activity and kill kinetics. nih.gov |
Identification and Validation of Novel Biochemical Targets for this compound and its Analogs
The established biochemical target of all aminoglycosides, including the kanamycin family, is the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. drugbank.comnih.gov Binding to this site interferes with protein synthesis, leading to misread proteins and eventual cell death. drugbank.comwikipedia.org While this is the primary mechanism, future research could explore the possibility of secondary or novel biochemical targets.
The pursuit of novel targets could unfold in several ways:
Phenotypic Screening: High-content screening of bacterial cells treated with this compound analogs could reveal unexpected morphological or metabolic changes, suggesting interference with other cellular pathways.
Omics-Based Approaches: Using proteomics, transcriptomics, or metabolomics to analyze the global changes in a bacterial cell upon exposure to new derivatives could uncover previously unknown drug-target interactions.
Design of Hybrid Molecules: A highly promising avenue is the rational design of hybrid compounds that are intentionally bifunctional. As mentioned, a conjugate of an aminoglycoside and a fluoroquinolone (like the Cipro-KanA hybrid) creates a single molecule that attacks both protein synthesis and DNA replication. mdpi.com Future work could involve creating hybrids of this compound with compounds that target cell wall synthesis, membrane integrity, or virulence factor production.
Development of High-Throughput Screening Methodologies for Future Compound Discovery
The discovery and optimization of next-generation this compound derivatives will be significantly accelerated by advanced high-throughput screening (HTS) methodologies. These techniques allow for the rapid testing of thousands of compounds to identify those with desired antimicrobial properties. nih.gov
Future HTS campaigns should be designed to address specific challenges in aminoglycoside development:
Enzyme-Specific Screens: Develop assays using engineered bacterial strains that overexpress specific, highly persistent AMEs (e.g., AAC(6')-Ib or APH(3')-IIIa). asm.orgnih.gov A library of this compound analogs could then be screened to rapidly identify derivatives that evade these specific enzymes.
Whole-Animal Infection Models: HTS platforms using model organisms like Caenorhabditis elegans allow for the screening of compounds in the context of a live infection. nih.gov This approach can identify compounds that not only kill the pathogen but also modulate the host response, without being toxic to the host—a critical translational step.
Reporter-Based Assays: The use of bacteria engineered with reporter systems (e.g., luciferase or fluorescent proteins) enables the automated, real-time measurement of bacterial growth inhibition in a 384-well or 1536-well format, making large-scale screening feasible. nih.gov These can be adapted to screen for biofilm inhibition or synergy between drug combinations. mdpi.com
Table 3: High-Throughput Screening (HTS) Methodologies for Aminoglycoside Discovery
| HTS Methodology | Principle | Application for this compound Analogs |
| Reporter Gene Assays | Genetically modified bacteria express a reporter (e.g., luciferase) upon metabolic activity. A decrease in signal indicates growth inhibition. | Primary screening of large libraries of new derivatives for general antibacterial activity. nih.gov |
| Whole-Animal Screening (C. elegans) | Infected nematodes are treated with compounds; survival is monitored via automated microscopy. | Identifies compounds with in vivo efficacy and low host toxicity, filtering out non-viable drug candidates early. nih.gov |
| Competitive ELISA | An enzyme-labeled antibody competes with the drug in a sample for binding to a coated antigen. | Can be used for rapid quantification in various samples, adaptable for screening modifications that alter antibody binding sites. creative-diagnostics.com |
| Biofilm Disruption Assays | Crystal violet staining or other methods are used to quantify biofilm mass in microtiter plates after treatment. | Screening for derivatives that not only kill planktonic bacteria but also disrupt or prevent the formation of biofilms. mdpi.com |
Q & A
Q. What post-hoc analyses identify gaps in current literature on this compound mechanisms of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
